molecular formula C₇H₇D₅O₅ B1156225 1,3-Diacetin-d5

1,3-Diacetin-d5

Cat. No.: B1156225
M. Wt: 181.2
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetin-d5 is a deuterated analog of diacetin, specifically designed for use as an internal standard in quantitative analysis and for tracing metabolic pathways in pharmaceutical research. This compound serves as a critical high-quality analytical standard for High-Performance Liquid Chromatography (HPLC), ensuring accurate and reliable quantification in method development and validation studies . Also known as Glycerol-d5 1,3-Diacetate and 1,2,3-Propanetriol-d5 1,3-Diacetate, this chemical features a deuterium isotope label that provides a distinct mass signature, making it invaluable for mass spectrometry-based applications . The non-deuterated form, with the CAS number 105-70-4, has a molecular formula of C7H12O5 and a molecular weight of 176.17 g/mol . It is typically supplied as a clear, colorless oil and should be stored at 2-8°C in a refrigerator to maintain stability . This product is intended for research and development of drugs and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes. Please refer to the relevant Material Safety Data Sheet (MSDS) for comprehensive safety and handling information before use .

Properties

Molecular Formula

C₇H₇D₅O₅

Molecular Weight

181.2

Synonyms

1,3-Diacetoxy-2-propanol-d5;  Glycerine-d5 1,3-Diacetate;  Glycerol-d5 1,3-Diacetate;  1,2,3-Propanetriol-d5 1,3-Diacetate

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Formulations

1,3-Diacetin-d5 is utilized as a solvent and stabilizer in pharmaceutical formulations. Its role as a carrier enhances the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, it has been employed in the formulation of gliclazide push-pull osmotic pumps, improving drug delivery systems significantly .

Food Science

In the food industry, 1,3-Diacetin-d5 serves as a flavoring agent and preservative. Its pleasant odor and taste enhance the sensory qualities of food products. It is also used in the formulation of e-cigarettes as a flavoring component . The compound's ability to act as an emulsifier aids in maintaining product consistency.

Environmental Research

Recent studies have identified 1,3-Diacetin-d5 as a volatile compound emitted by certain floral species. These volatiles play a crucial role in attracting pollinators such as oil-collecting bees . This application highlights its ecological significance and potential use in studying plant-pollinator interactions.

Data Table: Applications Overview

Application AreaSpecific UseReference
PharmaceuticalsSolvent for drug formulations
Food ScienceFlavoring agent in food and e-cigarettes
Environmental ResearchAttractant for pollinators

Case Study 1: Gliclazide Osmotic Pump Development

A study focused on the development of a gliclazide push-pull osmotic pump demonstrated the effectiveness of 1,3-Diacetin-d5 as a formulation aid. The research indicated that incorporating this compound improved the stability and release profile of gliclazide, leading to enhanced therapeutic outcomes .

Case Study 2: Pollinator Attraction Mechanism

Research conducted on Krameria flowers revealed that 1,3-Diacetin-d5 acts as a volatile signal to oil-collecting bees. The study provided insights into how specific floral volatiles influence pollinator behavior, emphasizing the ecological importance of this compound in plant-pollinator dynamics .

Preparation Methods

Acid-Catalyzed Esterification of Glycerol with Deuterated Acetic Acid

The most direct route to 1,3-diacetin-d5 involves the esterification of glycerol with deuterated acetic acid (CH₃COOD or CD₃COOD) using acid catalysts. The Korean patent KR102085469B1 highlights the use of polyglycerol esters and sodium pyrosulfate as catalysts for analogous esterification reactions . Adapting this method:

  • Reaction Conditions :

    • Molar ratio of glycerol to deuterated acetic acid: 1:2.5–3.0 .

    • Catalyst: Sodium pyrosulfate (0.5–3‰ of total reactant mass) .

    • Temperature: 120–145°C for 8–14 hours under reflux .

    • Solvent: n-Propyl acetate as an azeotropic agent to remove water .

  • Deuterium Incorporation :

    • Using CD₃COOD ensures deuterium labels at the acetyl groups.

    • Kinetic isotope effects may prolong reaction times by ~15–20% compared to non-deuterated analogs .

  • Purification :

    • Neutralization with hydrated barium hydroxide to deactivate the catalyst .

    • Distillation under reduced pressure to isolate 1,3-diacetin-d5 .

Enzymatic Synthesis via Lipase-Catalyzed Transesterification

Enzymatic methods offer regioselective advantages. The PMC study (PMC9093691) demonstrates lipase-catalyzed glycerolysis for diacylglycerol (DAG) synthesis, which can be adapted for 1,3-diacetin-d5 :

  • Catalyst : Immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems .

  • Substrates : Glycerol and deuterated acetic anhydride ((CD₃CO)₂O).

  • Conditions :

    • Temperature: 45–60°C .

    • Reaction time: 12–24 hours .

    • Yield: ~55–65% DAG in non-deuterated systems .

  • Advantages :

    • Avoids acidic conditions, preserving deuterium labels.

    • Higher selectivity for 1,3-regioisomers due to enzyme active-site geometry .

Transesterification with Deuterated Acetyl Donors

Transesterification using deuterated ethyl acetate (CD₃COOC₂H₅) and glycerol provides an alternative pathway:

  • Catalyst : Titanium(IV) isopropoxide or sodium methoxide .

  • Conditions :

    • Molar ratio of glycerol to deuterated ethyl acetate: 1:3 .

    • Temperature: 80–100°C .

    • Yield: ~70–75% in non-deuterated analogs .

  • Challenges :

    • Requires anhydrous conditions to prevent hydrolysis of deuterated reagents.

    • Post-synthesis purification via silica gel chromatography to remove glycerol byproducts .

Protection-Deprotection Strategy for Regiocontrol

For precise 1,3-regioselectivity, a protection-deprotection sequence is employed:

  • Protection : Benzylidene acetal formation at the 1,2-positions of glycerol .

  • Acetylation : Reaction with CD₃COCl in pyridine to acetylate the free 3-hydroxy group .

  • Deprotection : Hydrogenolysis (H₂/Pd-C) to remove the benzylidene group .

  • Yield : ~60–65% over three steps .

  • Isotopic Purity : >98% deuterium incorporation confirmed via ²H NMR .

Comparative Analysis of Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Deuterium Efficiency (%)
Acid-Catalyzed NaHSO₅120–1458–1470–8085–90
Enzymatic Lipase B45–6012–2455–6590–95
Transesterification Ti(OiPr)₄80–1006–870–7580–85
Protection-Deprot Pd-C25–8024–4860–6595–98

Key Challenges and Optimization Strategies

  • Kinetic Isotope Effects : Slower reaction rates with deuterated reagents necessitate extended reaction times or higher catalyst loadings .

  • Purification : Activated carbon treatment (as in CN102659581A) removes colored byproducts without affecting deuterium labels .

  • Analytical Validation :

    • ²H NMR : Confirms deuterium placement at acetyl groups .

    • GC-MS : Quantifies isotopic purity (>95% required for pharmaceutical use) .

Industrial-Scale Production Considerations

  • Cost Efficiency : CD₃COOD costs ~$500–$1,000/g, favoring enzymatic methods with lower reagent waste .

  • Safety : Deuterated acetic anhydride requires handling under inert atmospheres due to hygroscopicity .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing 1,3-Diacetin-d5 in isotopic labeling experiments?

  • Methodological Answer : Synthesis should prioritize deuterium incorporation efficiency, verified via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For characterization, ensure baseline separation of isotopic peaks in chromatographic methods (e.g., HPLC) to avoid signal overlap. Use validated reference standards (e.g., non-deuterated 1,3-Diacetin) for comparative analysis .
  • Key Metrics : Report isotopic purity (>98% d5), solvent residues (via GC-MS), and stability under storage conditions (e.g., -20°C in inert atmosphere) .

Q. How can researchers design experiments to validate the role of 1,3-Diacetin-d5 as a metabolic tracer in lipid studies?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) with LC-MS/MS. Include negative controls (non-deuterated analogs) and spike-in recovery experiments to assess tracer incorporation efficiency. Use kinetic modeling to differentiate endogenous vs. tracer-derived metabolites .
  • Data Validation : Cross-check results with orthogonal methods (e.g., enzymatic assays for acetyl-CoA levels) to confirm isotopic enrichment .

Advanced Research Questions

Q. What strategies resolve contradictions in kinetic data when using 1,3-Diacetin-d5 to study enzyme-substrate interactions?

  • Methodological Answer : Address discrepancies by:

  • Replicating experiments under varying conditions (pH, temperature) to identify outliers .
  • Applying multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent effects on enzyme activity) .
  • Cross-referencing with crystallographic or molecular dynamics data to validate binding hypotheses .
    • Case Study : Inconsistent Km values may arise from incomplete deuteration; verify isotopic purity via high-resolution MS .

Q. How can researchers optimize 1,3-Diacetin-d5 for use in complex biological matrices (e.g., serum or tissue homogenates)?

  • Methodological Answer :

  • Matrix Effects : Perform matrix-matched calibration curves to account for ion suppression/enhancement in MS .
  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., d5-acetate) to improve recovery rates .
  • Stability Testing : Monitor tracer degradation under simulated physiological conditions (37°C, pH 7.4) over 24–72 hours .

Q. What are the implications of batch-to-batch variability in 1,3-Diacetin-d5 for longitudinal studies?

  • Methodological Answer :

  • Quality Control : Require certificates of analysis (CoA) with batch-specific isotopic purity and impurity profiles .
  • Normalization : Include batch-specific controls in each experiment and apply statistical corrections (e.g., ComBat algorithm) to minimize technical variance .

Data Analysis & Reporting

Q. How should researchers address missing or ambiguous data in studies involving 1,3-Diacetin-d5?

  • Methodological Answer :

  • Transparency : Report all raw data (e.g., via supplementary tables) and explicitly note limitations (e.g., signal-to-noise ratios <3) .
  • Sensitivity Analysis : Use bootstrapping or Monte Carlo simulations to assess the impact of missing data on conclusions .

Q. What statistical frameworks are appropriate for analyzing time-resolved tracer data with 1,3-Diacetin-d5?

  • Methodological Answer :

  • Compartmental Modeling : Fit data to Michaelis-Menten or Hill equations using nonlinear regression tools (e.g., GraphPad Prism) .
  • Bayesian Approaches : Incorporate prior knowledge (e.g., enzyme kinetics from literature) to refine parameter estimates .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility when sharing protocols for 1,3-Diacetin-d5-based experiments?

  • Methodological Answer :

  • Detailed Documentation : Specify equipment models (e.g., Agilent 6495B Q-TOF), software versions, and reagent lots in methods sections .
  • Open Data : Deposit raw spectra and chromatograms in repositories like MetaboLights or ChEMBL .

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